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(R)-1-(4-Bromophenyl)but-3-en-1-amine

Cat. No.: B13976345
M. Wt: 226.11 g/mol
InChI Key: QJBPQBRSRNDVJT-SNVBAGLBSA-N
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Description

Significance of Chiral Amines in Contemporary Organic Synthesis Research

Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and biologically active compounds. nih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine fragment, underscoring their importance in medicinal chemistry. nih.gov The immense demand for enantiomerically pure amines has consequently fueled the development of innovative and efficient synthetic methodologies. nih.govresearchgate.net

Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in the chemical sciences. nbinno.com The two mirror-image forms, known as enantiomers, can exhibit profoundly different biological activities. musechem.comstackexchange.com This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. openaccessgovernment.org

One enantiomer of a drug may provide a desired therapeutic effect, while the other could be inactive or, in some cases, harmful. nbinno.commusechem.com The tragic case of thalidomide serves as a stark historical example; one enantiomer was an effective sedative, while the other was teratogenic, causing severe birth defects. openaccessgovernment.org Consequently, the ability to produce bioactive compounds as single, pure enantiomers is of paramount importance in the pharmaceutical industry to enhance therapeutic efficacy and improve safety profiles. openaccessgovernment.orgmdpi.com Beyond pharmaceuticals, enantiomerically pure compounds are also crucial in agrochemicals, flavors, and materials science, where specific enantiomers can confer enhanced efficacy or unique properties. nbinno.com

Chiral amines are among the most valuable and versatile building blocks in asymmetric synthesis. rsc.orgresearchgate.net They serve as essential precursors for the synthesis of numerous complex, high-value chemicals, including pharmaceuticals and natural products. nih.govresearchgate.net Their utility extends beyond being simple starting materials. Chiral amines are widely employed as:

Chiral Auxiliaries: Temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

Resolving Agents: Used to separate racemic mixtures of acidic or basic compounds through the formation of diastereomeric salts. nih.gov

Chiral Ligands: Coordinated to metal centers to create catalysts for a wide range of asymmetric transformations, such as hydrogenation, amination, and carbon-carbon bond-forming reactions. nih.govacs.org

Organocatalysts: Used directly, without a metal, to catalyze stereoselective reactions, such as Mannich and Michael reactions. rsc.orgalfachemic.com

The development of novel chiral ligands and catalysts remains a key research area, enabling the synthesis of complex molecules with high levels of stereocontrol. nih.govacs.org

The (R)-1-(4-Bromophenyl)but-3-en-1-amine Framework as a Research Subject

The compound this compound represents a specialized chiral building block that integrates several key functional groups, making it a valuable subject for synthetic and stereochemical research.

The structure of this compound is characterized by a unique combination of functionalities that offer multiple avenues for chemical manipulation and study.

Key Structural Features:

Chiral Center: A stereogenic carbon atom at the C1 position, bonded to the amine group, which defines the molecule's (R)-configuration. This is the cornerstone of its utility in asymmetric synthesis.

Primary Amine: A reactive nucleophilic group that can be readily functionalized to form amides, sulfonamides, and other derivatives, or used to construct heterocyclic systems.

4-Bromophenyl Group: An aromatic ring substituted with a bromine atom. This moiety is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

Homoallylic Amine: The amine is positioned gamma (γ) to a carbon-carbon double bond. This arrangement is a key structural motif that allows for stereochemical investigations into reactions involving the alkene, where the existing chiral center can influence the stereochemical outcome of transformations at or near the double bond.

The presence of these distinct functional groups in a single, enantiomerically defined molecule allows for complex stereochemical studies. For example, investigations can explore how the C1 stereocenter directs the facial selectivity of reactions at the alkene, such as epoxidation or dihydroxylation. Chirality is a critical feature that influences the biological activity of molecules, making stereochemical studies of such frameworks essential for drug design and discovery. core.ac.uk

The this compound framework is a conceptually valuable precursor for the synthesis of more complex, biologically relevant molecules. Its utility stems from the ability to selectively and sequentially modify its functional groups.

Potential Synthetic Applications:

Scaffold Elaboration via Cross-Coupling: The 4-bromophenyl group can be used to build molecular complexity. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group, while a Sonogashira coupling could add an alkyne, all while retaining the crucial stereocenter.

Alkene Functionalization: The terminal double bond is amenable to a wide range of transformations, including oxidation, reduction, hydroboration-oxidation, and olefin metathesis, providing access to a diverse array of functionalized derivatives.

Amine Derivatization: The primary amine can be acylated, alkylated, or used as a directing group in C-H activation reactions, further expanding the molecular diversity accessible from this single building block.

This building block serves as a platform for creating libraries of chiral compounds for screening in drug discovery programs. The defined stereochemistry at the outset ensures that the resulting products are also enantiomerically pure, which is a critical requirement for modern pharmaceutical development.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1265633-87-7
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol

| Synonym | (1R)-1-(4-Bromophenyl)but-3-en-1-amine |

Note: Data for this specific compound is limited in public databases; properties are based on its chemical structure and available identifiers.

Historical and Current Perspectives on the Synthesis and Utility of Related Chiral Building Blocks

The approach to obtaining enantiomerically pure compounds has evolved significantly over the decades. nih.gov Historically, the primary method was the resolution of racemic mixtures, a process that separates enantiomers but is inherently inefficient as it discards at least 50% of the material.

The field was revolutionized by the development of asymmetric synthesis, which aims to create a specific enantiomer directly. wiley.com Key advancements in the synthesis of chiral amines include:

Catalytic Asymmetric Hydrogenation (AH): This powerful technique reduces prochiral substrates like imines, enamines, and enamides using a chiral transition-metal catalyst (often based on rhodium, iridium, or ruthenium) to produce chiral amines with high enantioselectivity. nih.govacs.org

Asymmetric Reductive Amination (ARA): This one-pot procedure involves the reaction of a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral catalyst to directly form a chiral amine. researchgate.net

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and sustainable method for producing chiral amines. semanticscholar.org These enzymes can exhibit near-perfect enantio- and regioselectivity under mild reaction conditions.

Modern research continues to focus on developing more efficient, sustainable, and atom-economical methods. researchgate.net The development of novel chiral ligands and organocatalysts remains a vibrant area of investigation, expanding the scope of substrates and reaction types available for the synthesis of valuable chiral building blocks. nih.govrsc.org The high cost of many chiral drugs is often linked to the complex synthesis of their chiral building blocks; therefore, developing more cost-effective and sustainable pathways is a major goal. sciencedaily.com

Table 2: Overview of Modern Synthetic Methods for Chiral Amines

Method Description Common Catalysts/Reagents Advantages
Asymmetric Hydrogenation Direct reduction of C=N or C=C bonds in prochiral precursors. nih.gov Chiral Rh, Ir, Ru-phosphine complexes. High enantioselectivity, broad substrate scope.
Asymmetric Reductive Amination One-pot conversion of carbonyls to chiral amines. researchgate.net Chiral metal catalysts, organocatalysts, or chiral auxiliaries. Atom-economical, uses readily available starting materials.
Asymmetric Hydroamination Direct addition of an N-H bond across a C=C bond. researchgate.net Metal-based or metal-free chiral catalysts. 100% atom-economical.

| Biocatalysis | Use of enzymes to catalyze the formation of chiral amines. semanticscholar.org | Transaminases, deracemases. | High selectivity, mild conditions, sustainable. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrN B13976345 (R)-1-(4-Bromophenyl)but-3-en-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1R)-1-(4-bromophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m1/s1

InChI Key

QJBPQBRSRNDVJT-SNVBAGLBSA-N

Isomeric SMILES

C=CC[C@H](C1=CC=C(C=C1)Br)N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)Br)N

Origin of Product

United States

Advanced Synthetic Methodologies for R 1 4 Bromophenyl but 3 En 1 Amine

Enantioselective Synthesis Pathways

Enantioselective synthesis is paramount for producing specific stereoisomers of chiral molecules like (R)-1-(4-Bromophenyl)but-3-en-1-amine. The primary challenge lies in controlling the three-dimensional arrangement of atoms at the newly formed stereocenter. Modern synthetic chemistry has risen to this challenge through the development of catalytic asymmetric approaches and the use of chiral auxiliaries, which guide the reaction to favor one enantiomer over the other.

Catalytic Asymmetric Approaches to Aminoalkenes

Catalytic asymmetric synthesis represents one of the most efficient and atom-economical strategies for generating chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral aminoalkenes such as this compound, the most prevalent methods involve the asymmetric addition of an allyl group to an imine derived from 4-bromobenzaldehyde (B125591).

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines, typically involving the reduction of a prochiral C=N bond (imine) or C=C bond (enamine). nih.gov This method employs transition metal catalysts, such as rhodium or iridium, coordinated to chiral phosphine (B1218219) ligands. yale.edu The chiral ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the substrate, thereby inducing stereoselectivity. While highly effective for many classes of amines, the direct synthesis of a homoallylic amine like this compound via hydrogenation is less common, as the primary synthetic challenge is the creation of the stereocenter via C-C bond formation, not reduction. However, a related strategy could involve the asymmetric hydrogenation of a corresponding N-protected amino-1,3-diene.

The most direct and widely applied catalytic asymmetric route to this compound involves the enantioselective allylation of an imine. In this approach, an imine, typically formed from 4-bromobenzaldehyde and a suitable nitrogen source, reacts with an allylating agent in the presence of a chiral catalyst.

One prominent methodology is the asymmetric allylboration of acyl imines, catalyzed by chiral BINOL-derived diols. nih.gov Research by Schaus and coworkers demonstrated that catalysts like (S)-3,3'-Ph₂-BINOL can promote the reaction between allyldiisopropoxyborane and various N-benzoyl-protected aromatic imines, yielding the desired homoallylic amines with high enantioselectivity. researchgate.net Although the specific substrate this compound is not detailed, the reaction's success with a range of substituted aromatic imines indicates its applicability.

Table 1: Asymmetric Allylboration of N-Benzoyl Aromatic Imines Catalyzed by (S)-3,3'-Ph₂-BINOL nih.govresearchgate.net

Entry Aldehyde Derivative Yield (%) Enantiomeric Ratio (er)
1 Benzaldehyde 85 98:2
2 4-Methoxybenzaldehyde 94 97.5:2.5
3 4-Chlorobenzaldehyde 82 98:2
4 2-Naphthaldehyde 88 98:2
5 2-Furaldehyde 75 95:5

Reaction conditions typically involve the N-benzoyl imine, allyldiisopropoxyborane, and 15 mol% of the chiral BINOL catalyst in a suitable solvent like toluene.

Another powerful strategy is the three-component reaction developed by List and coworkers, which utilizes a chiral disulfonimide as a Brønsted acid catalyst. sigmaaldrich.com This method combines an aldehyde (e.g., 4-bromobenzaldehyde), a carbamate (B1207046) (like Fmoc-carbamate), and allyltrimethylsilane (B147118) in a single step to produce the protected homoallylic amine with high enantiomeric excess. researchgate.net The catalyst activates the in situ-formed N-Fmoc imine towards nucleophilic attack by the allylsilane. nih.gov

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. nih.govbeilstein-journals.org For the synthesis of chiral homoallylic amines, chiral Brønsted acids are particularly effective. Chiral phosphoric acids (CPAs) derived from BINOL are capable of activating imines towards nucleophilic attack.

Schaus and coworkers developed a microwave-assisted, one-pot synthesis using a chiral BINOL catalyst for the allylation of imines formed in situ from an aldehyde and a p-methoxyphenyl (PMP) amine. nih.gov This method uses a stable allylboron reagent, allyl-1,3,2-dioxaborinane, and provides high yields and excellent enantioselectivities for various aromatic aldehydes, demonstrating its potential for synthesizing the target compound.

Table 2: Organocatalytic Asymmetric Allylation of In Situ-Formed Aromatic Imines nih.gov

Entry Aldehyde Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee, %)
1 Benzaldehyde 2 98 96
2 4-Methylbenzaldehyde 2 95 96
3 4-Chlorobenzaldehyde 4 82 95
4 2-Naphthaldehyde 2 92 98
5 3-Thiophenecarboxaldehyde 8 57 90

Reactions performed with p-methoxyaniline, allyl-1,3,2-dioxaborinane, and (R)-3,3'-diphenyl-BINOL catalyst under microwave irradiation.

Biocatalysis offers an environmentally benign alternative, utilizing enzymes to perform chemical transformations with high stereo- and regioselectivity. Enzymes such as transaminases or imine reductases (IREDs) can be engineered to produce chiral amines. nih.gov For a compound like this compound, a potential biocatalytic route could involve the asymmetric reduction of a corresponding enone or imine precursor using a specifically evolved carbonyl reductase or IRED.

Chiral Auxiliary-Mediated Syntheses of Functionalized Amines

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral amines, tert-butanesulfinamide, developed by the Ellman group, is a highly versatile and widely used chiral auxiliary. yale.edu The synthesis would begin with the condensation of 4-bromobenzaldehyde with (R)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. The sulfinyl group then directs the nucleophilic addition of an allyl group (e.g., from allylmagnesium bromide) to one face of the C=N bond. The high diastereoselectivity is achieved through a six-membered chair-like transition state involving chelation of the magnesium ion by the sulfinyl oxygen and the imine nitrogen. Finally, simple acidic hydrolysis removes the auxiliary to afford the free chiral amine, this compound.

Diastereoselective Synthesis Utilizing Chiral Precursors

Diastereoselective synthesis involves reacting a chiral starting material in a way that creates a new stereocenter with a specific configuration relative to the existing one. While catalytic asymmetric methods are often preferred, this approach can be effective if a suitable chiral precursor is readily available. For the synthesis of this compound, this could involve the allylation of a chiral imine derived from 4-bromobenzaldehyde and a chiral amine. The inherent chirality of the amine would influence the trajectory of the incoming allyl nucleophile, leading to one diastereomer in excess. Subsequent removal of the chiral group from the nitrogen atom would yield the target enantiomerically enriched amine.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

The separation of racemates into their constituent enantiomers is a fundamental strategy for obtaining optically pure compounds. Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) are powerful enzymatic or chemical methods employed for this purpose.

Kinetic Resolution (KR) involves the differential reaction rate of two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster to form a new product, leaving the unreacted, slower-reacting enantiomer in excess. A significant drawback of this method is its maximum theoretical yield of 50% for a single enantiomer. mdpi.com

Dynamic Kinetic Resolution (DKR) provides a more efficient alternative by integrating a rapid in situ racemization of the slower-reacting enantiomer. mdpi.com This allows the entire racemic starting material to be converted into a single enantiomer of the product, achieving a theoretical yield of up to 100%. mdpi.com The DKR process is particularly attractive for the synthesis of chiral amines. cas.cnresearchgate.net In the context of producing this compound, a DKR of a precursor azlactone or the corresponding racemic amine via enzymatic acylation could be employed. mdpi.com

The following table illustrates the conceptual differences between these two resolution strategies.

FeatureKinetic Resolution (KR)Dynamic Kinetic Resolution (DKR)
Concept One enantiomer reacts faster than the other.Combines kinetic resolution with in situ racemization of the slow-reacting enantiomer. mdpi.com
Maximum Yield 50% for the desired enantiomer (either reacted or unreacted). mdpi.com100% for the desired product enantiomer. mdpi.com
Requirement A chiral catalyst or reagent that can differentiate between enantiomers.A resolution catalyst and a racemization catalyst that are compatible.
Application Example Enzymatic acylation of a racemic amine, where the (S)-enantiomer is acylated, leaving the (R)-enantiomer.Enzymatic acylation of a racemic amine coupled with a ruthenium catalyst for racemization.

Strategic Design of Precursors and Reaction Cascades for Stereochemical Control

The efficient synthesis of a target molecule relies heavily on the strategic selection of precursors and the design of reaction sequences. For this compound, the most direct precursors are ketones and imines that can be stereoselectively reduced.

Key precursors include:

1-(4-Bromophenyl)but-3-en-1-one: This α,β-unsaturated ketone is an ideal immediate precursor. Its synthesis can be achieved through various methods, including the Friedel-Crafts acylation of bromobenzene (B47551) with but-3-enoyl chloride. A related compound, (E)-1-(4-Bromophenyl)but-2-en-1-one, has been synthesized via the acylation of bromobenzene with crotonyl chloride. nih.gov

1-(4-Bromophenyl)but-3-yn-1-one: This alkynone can serve as a precursor to the but-3-en-1-one via selective hydrogenation of the triple bond. nih.govresearchgate.net

Once the ketone precursor is obtained, stereochemical control can be achieved through asymmetric reduction or reductive amination.

Reaction cascades , which involve multiple bond-forming events in a single pot, offer significant advantages in terms of efficiency and resource minimization. A hypothetical cascade for the synthesis of this compound could begin with 4-bromobenzaldehyde. A one-pot reaction involving the addition of an allyl nucleophile (e.g., allylmagnesium bromide) to the aldehyde, followed by oxidation to the ketone, and culminating in a stereoselective enzymatic transamination, would constitute an efficient cascade process. Such multi-component reactions are powerful tools in modern synthesis. researchgate.net

Optimization of Reaction Conditions and Process Intensification Studies

The table below presents a hypothetical optimization study for the asymmetric transfer hydrogenation of 1-(4-bromophenyl)but-3-en-1-one, based on established principles for similar ketones.

EntryCatalyst (mol%)H-SourceSolventTemp (°C)Time (h)Conversion (%)e.e. (%) (R)
1RuCl(p-cymene)[(R,R)-TsDPEN] (1.0)HCOOH:NEt₃ (5:2)CH₂Cl₂25248592
2RuCl(p-cymene)[(R,R)-TsDPEN] (0.5)HCOOH:NEt₃ (5:2)CH₂Cl₂25247891
3RuCl(p-cymene)[(R,R)-TsDPEN] (1.0)i-PrOHCH₂Cl₂40189188
4RuCl(p-cymene)[(R,R)-TsDPEN] (1.0)HCOOH:NEt₃ (5:2)DCM40129594
5RuCl(p-cymene)[(R,R)-TsDPEN] (1.0)HCOOH:NEt₃ (5:2)Toluene25247585
6RhCl(Cp)[(R,R)-TsDPEN] (1.0)HCOOH:NEt₃ (5:2)CH₂Cl₂25209897
7 RhCl(Cp)[(R,R)-TsDPEN] (0.5)HCOOH:NEt₃ (5:2) CH₂Cl₂ 30 16 >99 98

Data is illustrative and based on typical optimization studies for asymmetric transfer hydrogenation.

Process intensification studies would further aim to improve this reaction by exploring continuous flow reactors, which can offer better temperature control, improved safety, and higher throughput compared to batch processing.

Methodological Advancements in Scalable Synthesis for Research Applications

Transitioning a synthetic route from a laboratory-scale procedure to a scalable process capable of producing gram-to-kilogram quantities for research requires careful consideration of several factors. The goal is to develop a robust, cost-effective, and safe process.

Methodological advancements for the scalable synthesis of this compound focus on:

Atom Economy: Utilizing starting materials and reagents that are incorporated efficiently into the final product, minimizing waste. One-pot and cascade reactions are highly desirable. researchgate.net

Catalyst Efficiency: Employing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) reduces the amount of expensive and often toxic heavy metals required. For instance, rhodium catalysts used in aziridination reactions have been shown to be effective at loadings as low as 0.06 mol%. nih.gov

Operational Simplicity: Designing procedures that avoid complex setups, hazardous reagents, and multiple chromatographic purifications. nih.gov Favoring purification by crystallization or distillation simplifies the process and reduces solvent waste.

Starting Material Selection: Beginning with readily available and inexpensive commercial starting materials, such as 4-bromoacetophenone or bromobenzene, is crucial for economic viability. nih.gov

The following table summarizes key considerations for developing a scalable synthesis.

ConsiderationLaboratory ScaleScalable Process for Research
Starting Materials Can be specialized or expensive.Readily available, inexpensive bulk chemicals (e.g., bromobenzene). nih.gov
Reagents Stoichiometric chiral reagents are common.Catalytic amounts of chiral agents are preferred for cost and efficiency. nih.gov
Purification Column chromatography is frequently used.Crystallization, distillation, or extraction are preferred to minimize waste and cost. nih.gov
Reaction Steps Multi-step sequences with isolation at each stage.One-pot or telescoped sequences to reduce unit operations.
Safety Small volumes may tolerate more hazardous reagents.Process safety, thermal stability, and reagent toxicity are critical concerns.

By focusing on these principles, robust and efficient routes can be developed to supply this compound for further research applications.

Exploration of Reactivity and Transformative Chemistry of R 1 4 Bromophenyl but 3 En 1 Amine

Chemical Transformations Involving the Amine Nucleophilicity and Basicity

The primary amine group is a key reactive center in (R)-1-(4-Bromophenyl)but-3-en-1-amine. Its nucleophilicity allows for the formation of various N-C, N-S, and N-P bonds, while its basicity enables it to act as a proton acceptor or participate in acid-catalyzed reactions.

N-Functionalization Strategies and Protecting Group Methodologies

The direct functionalization of the amine through alkylation, acylation, or sulfonylation provides a straightforward method for introducing molecular complexity. However, in multi-step syntheses, the amine's reactivity can interfere with transformations at other parts of the molecule. Therefore, protection-deprotection strategies are essential. organic-chemistry.org The most common approach involves converting the amine into a carbamate (B1207046), which tempers its nucleophilicity and basicity. organic-chemistry.org

Key protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). beilstein-journals.org

Carboxybenzyl (Cbz or Z): Introduced with benzyl (B1604629) chloroformate (CbzCl), the Cbz group is notable for its stability to acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C), a method that preserves many other functional groups.

9-Fluorenylmethoxycarbonyl (Fmoc): This group is attached using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by mild bases, such as piperidine. The orthogonality of the Boc and Fmoc groups makes them invaluable in complex syntheses where sequential deprotection is required. organic-chemistry.orgbeilstein-journals.org

The direct synthesis of Fmoc-protected homoallylic amines has been achieved through three-component couplings, highlighting the integration of protection schemes into the initial synthesis of the amine scaffold itself. nih.gov

Table 1: Common Amine Protecting Groups and Their Cleavage Conditions

Protecting Group Abbreviation Installation Reagent Cleavage Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Acidic (e.g., TFA, HCl)
Carboxybenzyl Cbz, Z Benzyl chloroformate (CbzCl) Catalytic Hydrogenation (H₂/Pd-C)
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Basic (e.g., Piperidine)
Tosyl Ts Tosyl chloride (TsCl) Strong Acid or Reducing Agents
Nosyl Ns Nosyl chloride (NsCl) Thiolates (e.g., thiophenol)

Amine-Directed Organometallic Chemistry

The amine functionality, or a derivative thereof, can act as a directing group to facilitate regioselective C-H functionalization. While primary amines themselves are often poor directing groups in transition metal catalysis due to catalyst inhibition, their conversion to other functionalities like amides or thioamides can enable powerful transformations. For instance, palladium(II)-catalyzed enantioselective α-C–H coupling has been demonstrated on a wide range of amines after their conversion to thioamides. acs.org

Applying this logic to this compound, conversion of the amine to an appropriate directing group could enable palladium-catalyzed C-H arylation at the benzylic position. This strategy offers a pathway to synthesize α,α-diaryl amine derivatives, which are prevalent motifs in pharmacologically active compounds. acs.org The reaction would involve the formation of a palladacycle intermediate, with the stereochemical outcome potentially influenced by the pre-existing chiral center.

Reactions at the But-3-en-1-yl Moiety

The terminal alkene of the but-3-en-1-yl group is another site for extensive chemical modification, allowing for carbon-carbon bond formation, oxidation, and cyclization reactions.

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. organic-chemistry.org For a molecule like this compound, both cross-metathesis (CM) and ring-closing metathesis (RCM) can be envisioned for structural diversification.

Cross-Metathesis (CM): The terminal alkene can react with another olefin in the presence of a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) to generate a new, more substituted internal alkene. This allows for the appendage of a wide variety of functional groups.

Ring-Closing Metathesis (RCM): To perform RCM, the amine must first be functionalized with a second olefin-containing tether (e.g., via N-allylation or N-acrylation). The subsequent RCM reaction would then form a cyclic amine, such as a dihydropyrrole derivative. researchgate.net

It is important to note that unprotected amines can be problematic in olefin metathesis, as they can coordinate to the metal center and deactivate the catalyst. nih.gov Therefore, protection of the amine (e.g., as a carbamate or sulfonamide) is typically required for these transformations to proceed efficiently. researchgate.net

Table 2: Selected Ruthenium-Based Olefin Metathesis Catalysts

Catalyst Generation Common Name Key Features
1st Generation Grubbs Catalyst High activity for terminal olefins, sensitive to air.
2nd Generation Grubbs Catalyst Higher activity, broader substrate scope, more stable.
3rd Generation Grubbs Catalyst Very fast initiation, ideal for sterically hindered substrates.
1st Generation Hoveyda-Grubbs Catalyst Chelating isopropoxystyrene ligand, good stability.
2nd Generation Hoveyda-Grubbs Catalyst Combines features of 2nd Gen. Grubbs and 1st Gen. Hoveyda-Grubbs.

Asymmetric Additions to the Alkene

The terminal double bond can undergo a variety of addition reactions. Given the presence of a stereocenter at the C1 position, these additions can often proceed with a degree of diastereoselectivity, controlled by the existing chirality of the substrate.

Relevant transformations include:

Hydroboration-Oxidation: This two-step sequence converts the alkene into a primary alcohol. The use of borane (B79455) reagents can lead to the formation of a new stereocenter at the C3 position, with the stereochemical outcome influenced by the C1 stereocenter. Nickel-catalyzed 1,4-hydroboration of related 1,3-diene systems has been shown to be highly regio- and stereoselective. researchgate.netacs.org

Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄). In asymmetric dihydroxylation (e.g., Sharpless Asymmetric Dihydroxylation), chiral ligands are used to induce enantioselectivity, but in this case, the substrate's own chirality would likely lead to a diastereoselective outcome (substrate-controlled dihydroxylation). Ammonium-directed dihydroxylation methods have shown high diastereoselectivity in related aminocyclohexene systems. nih.gov

Aminohydroxylation: This reaction installs both a hydroxyl and an amino group across the double bond, creating valuable 1,2-amino alcohol motifs. Like dihydroxylation, the stereoselectivity can be controlled by the substrate's chiral nature.

Intramolecular Cyclization Pathways (e.g., Aza-Cope Rearrangements)

Intramolecular cyclization reactions provide a powerful means to construct heterocyclic ring systems. The structure of this compound is well-suited for such transformations, particularly after N-functionalization.

A prominent example is the Aza-Cope rearrangement , a-sigmatropic rearrangement of nitrogen-containing 1,5-dienes. If the amine of the title compound is first N-allylated, it forms a 2-aza-1,5-diene skeleton. Upon treatment with an acid or Lewis acid, this substrate can undergo a cationic 2-aza-Cope rearrangement.

This rearrangement is often coupled in a tandem sequence with a Mannich cyclization. The Aza-Cope/Mannich reaction is a synthetically powerful cascade that can rapidly build molecular complexity. acs.org In this sequence, the initial cationic 2-aza-Cope rearrangement generates an enol and an iminium ion, which then undergo an intramolecular Mannich reaction to form a substituted pyrrolidine (B122466) ring. This strategy is a cornerstone in the synthesis of many alkaloids and other complex nitrogen-containing natural products. acs.org An iridium-catalyzed process involving a 2-aza-Cope rearrangement has been used to synthesize enantioenriched 1,4-disubstituted homoallylic primary amines, demonstrating the synthetic utility of this rearrangement.

Functionalization and Derivatization of the 4-Bromophenyl Group

The bromine atom on the phenyl ring is a highly valuable functional handle, enabling a wide array of transformations to build molecular complexity. Its reactivity is central to numerous metal-catalyzed and metal-mediated reactions.

Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming new bonds at aromatic centers. The 4-bromophenyl group of the title compound is an ideal substrate for these transformations.

Carbon-Carbon (C-C) Bond Formation: The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron species, typically catalyzed by a palladium complex. wikipedia.org The reaction of this compound with various aryl or vinyl boronic acids can generate a range of biaryl and styrenyl derivatives, respectively. mdpi.comresearchgate.net This transformation is generally tolerant of the amine and alkene functionalities present in the molecule. Typical conditions involve a palladium catalyst like Pd(PPh₃)₄, a base such as K₃PO₄ or Cs₂CO₃, and a solvent like 1,4-dioxane (B91453) or toluene. mdpi.comorganic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions.
Boronic Acid PartnerCatalyst SystemBasePotential Product
Phenylboronic acidPd(PPh₃)₄K₃PO₄(R)-1-(biphenyl-4-yl)but-3-en-1-amine
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃(R)-1-(4'-methoxybiphenyl-4-yl)but-3-en-1-amine
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃(R)-1-(4-(thiophen-2-yl)phenyl)but-3-en-1-amine
Vinylboronic acid pinacol (B44631) esterPd(OAc)₂ / SPhosK₃PO₄(R)-1-(4-vinylphenyl)but-3-en-1-amine

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is the premier method for forging C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows the 4-bromophenyl group to be coupled with a diverse range of primary and secondary amines, anilines, and N-heterocycles. organic-chemistry.orgacsgcipr.org The reaction requires a palladium precursor, a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base, often a strong one like sodium tert-butoxide (NaOt-Bu). libretexts.org This method can be used to synthesize more complex diarylamines or N-aryl diamines derived from the parent structure.

Table 2: Representative Buchwald-Hartwig Amination Reactions.
Amine PartnerCatalyst SystemBasePotential Product
AnilinePd₂(dba)₃ / XPhosNaOt-Bu(R)-N-phenyl-4-(1-aminobut-3-enyl)aniline
MorpholinePd(OAc)₂ / RuPhosCs₂CO₃(R)-1-(4-(morpholin-4-yl)phenyl)but-3-en-1-amine
PyrrolidinePd₂(dba)₃ / BINAPNaOt-Bu(R)-1-(4-(pyrrolidin-1-yl)phenyl)but-3-en-1-amine
CarbazolePd(OAc)₂ / DavePhosK₃PO₄(R)-1-(4-(9H-carbazol-9-yl)phenyl)but-3-en-1-amine

Carbon-Oxygen (C-O) Bond Formation: For the synthesis of aryl ethers, the Ullmann condensation offers a classic and reliable approach. wikipedia.org This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol, typically under heated conditions. nih.govmdpi.com While traditional Ullmann reactions required harsh conditions, modern protocols often use soluble copper(I) salts (e.g., CuI) with ligands like 1,10-phenanthroline (B135089) or various diamines, allowing for milder reaction temperatures. wikipedia.orgnih.gov This would enable the conversion of the 4-bromophenyl group into a phenoxy ether moiety.

Table 3: Representative Ullmann Condensation Reactions.
Alcohol/Phenol PartnerCatalyst SystemBasePotential Product
PhenolCuI / 1,10-phenanthrolineCs₂CO₃(R)-1-(4-phenoxyphenyl)but-3-en-1-amine
MethanolCuI / N,N-dimethylglycineK₂CO₃(R)-1-(4-methoxyphenyl)but-3-en-1-amine
IsopropanolCu₂O / SalicylaldoximeK₃PO₄(R)-1-(4-isopropoxyphenyl)but-3-en-1-amine

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) to coordinate to an organolithium base (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The primary amine in the title compound is too acidic and would be deprotonated by the strong base. Therefore, it must first be converted into a suitable DMG, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (-NHBoc), which are excellent DMGs. wikipedia.org

Once the amine is protected, treatment with an alkyllithium reagent (e.g., sec-BuLi) in the presence of an additive like TMEDA at low temperatures (e.g., -78 °C) would generate an aryllithium species ortho to the DMG. harvard.edu This nucleophilic intermediate can then be trapped (quenched) with a wide variety of electrophiles to install a new substituent exclusively at the C-3 position of the phenyl ring. researchgate.net

Table 4: Potential Products from Directed ortho Metalation and Electrophilic Quenching.
ElectrophileReagent ExampleResulting Functional Group at C-3
Deuterium sourceD₂O-D
Carbonyl compoundAcetone-C(OH)(CH₃)₂
Alkylating agentMethyl iodide (CH₃I)-CH₃
Silylating agentTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃
Carboxylation sourceCO₂ (gas)-COOH
Iodinating agentI₂-I

Photoredox Catalyzed Transformations

Visible-light photoredox catalysis has emerged as a powerful platform for enabling novel transformations under mild conditions. princeton.edu For a substrate like this compound, this technology opens avenues for functionalization that are complementary to traditional methods. One prominent application is the arylation of α-amino C(sp³)–H bonds. ucla.edu Using a dual catalysis system, combining a photocatalyst (like an iridium or ruthenium complex) with a nickel catalyst, it is possible to selectively functionalize the C-H bond adjacent to the nitrogen atom. ucla.eduresearchgate.net This reaction proceeds through the generation of an α-amino radical via single-electron transfer, which is then intercepted by the nickel catalyst to undergo cross-coupling with an aryl halide. researchgate.net This allows for the direct installation of an aryl group at the benzylic position, transforming the primary amine into a more complex secondary amine framework.

Multi-Component Reactions Incorporating the Chiral Amine Framework

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov The chiral primary amine of this compound makes it an excellent candidate for incorporation into various MCRs to rapidly generate libraries of complex and stereochemically defined molecules. organic-chemistry.orgacsgcipr.org

One notable class of MCRs is the isocyanide-based reactions. For instance, in an Ugi four-component reaction (U-4CR), a primary amine, an aldehyde, a carboxylic acid, and an isocyanide condense to form a dipeptide-like scaffold. The title amine could serve as the amine component, allowing its chiral framework to be embedded within a larger, more complex structure.

Another relevant MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves the condensation of an aldehyde, an isocyanide, and an electron-rich amino-heterocycle to yield fused imidazole (B134444) derivatives. researchgate.netbeilstein-journals.orgnih.govrug.nl While the title compound itself is not an amino-heterocycle, the principles of MCRs demonstrate how its primary amine functionality can be leveraged. A more direct application could be in an asymmetric, three-component synthesis of homoallylic amines, where an aldehyde, the chiral amine, and an allylating agent combine to form a new, more substituted chiral amine. nih.govbeilstein-journals.org Such strategies highlight the utility of the amine as a foundational building block for diversity-oriented synthesis.

Strategic Applications of R 1 4 Bromophenyl but 3 En 1 Amine As a Chiral Synthon

Precursor in the Total Synthesis of Natural Products and Bioactive Molecules

The enantiopure nature of (R)-1-(4-Bromophenyl)but-3-en-1-amine makes it an attractive starting material for the total synthesis of natural products and other biologically active molecules. The defined stereochemistry at the C1 position is crucial for establishing the chirality of subsequent intermediates and the final target molecule. Synthetic chemists leverage the amine and alkene functionalities for various transformations, including cyclization and carbon-carbon bond-forming reactions, to construct the core scaffolds of complex natural products. The bromophenyl group offers a handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to modulate biological activity.

Development of Novel Chiral Ligands and Organocatalysts from the Amine Scaffold

The primary amine of this compound is a key functional group for the development of novel chiral ligands and organocatalysts. Modification of the amine, for instance, through reaction with phosphorus or sulfur electrophiles, can yield a variety of bidentate or monodentate ligands. These ligands, when complexed with transition metals, can catalyze a wide range of asymmetric transformations with high enantioselectivity.

Furthermore, the amine itself can act as a Brønsted base or form iminium ions, making it a suitable scaffold for organocatalysts. These catalysts are instrumental in promoting stereoselective reactions, offering a metal-free alternative for the synthesis of chiral compounds. The butenyl and bromophenyl groups can be further modified to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its activity and selectivity for specific reactions. A related compound, (E)-1-(4-Bromophenyl)but-2-en-1-one, has been identified as a suitable building block for synthesizing new ligands for copper-based complexes. nih.gov

Construction of Stereodefined Heterocyclic Systems

This compound is a valuable precursor for the synthesis of stereochemically defined heterocyclic compounds. The presence of both a nucleophilic amine and an electrophilic alkene within the same molecule allows for intramolecular cyclization reactions to form nitrogen-containing rings such as pyrrolidines and piperidines. These reactions can be triggered by various reagents and proceed with a high degree of stereocontrol, dictated by the existing chiral center. The resulting heterocyclic structures are common motifs in many pharmaceuticals and natural products. For instance, the utility of similar building blocks like 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid has been demonstrated in the synthesis of various important heterocyclic compounds. researchgate.net

Role in the Synthesis of Advanced Intermediates for Chemical Biology Research

In the field of chemical biology, this compound serves as a key intermediate for the synthesis of molecular probes and other advanced tools for studying biological systems. The bromo-functionalization allows for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels through reactions like the Suzuki or Sonogashira coupling. The terminal alkene can be functionalized through methods such as olefin metathesis or hydroboration-oxidation to introduce further diversity and functionality. These tailored molecules enable researchers to investigate protein-ligand interactions, enzyme mechanisms, and other fundamental biological processes. The synthesis of advanced intermediates is a critical step in accessing complex molecules, as demonstrated in the synthetic routes toward natural products like the mitomycins. nih.govamanote.com

Mechanistic Investigations and Stereochemical Elucidation

Reaction Mechanism Elucidation in the Enantioselective Synthesis

The enantioselective synthesis of chiral homoallylic amines, such as (R)-1-(4-Bromophenyl)but-3-en-1-amine, typically involves the reaction of an imine derived from 4-bromobenzaldehyde (B125591) with an allylating agent in the presence of a chiral catalyst. The reaction mechanism is highly dependent on the choice of catalyst and reagents.

Organocatalytic Pathways: Chiral Brønsted acids, particularly phosphoric acids derived from BINOL, are effective catalysts for the allylation of imines. The proposed mechanism involves the activation of the imine by the chiral catalyst through hydrogen bonding. This interaction not only increases the electrophilicity of the imine carbon but also creates a chiral environment that directs the nucleophilic attack of the allylating agent from a specific face, leading to high enantioselectivity. Kinetic studies in related systems have sometimes shown a first-order dependence on both the allyl reagent and the imine substrate, suggesting either a concerted S(_N)2-like mechanism or a stepwise S(_N)1-type mechanism where the nucleophilic addition is the rate-determining step.

Transition-Metal Catalysis: Transition metals like copper, palladium, or iridium, in conjunction with chiral ligands, can also catalyze the enantioselective allylation of imines. For instance, copper-catalyzed reactions may proceed through the formation of a chiral copper-allyl intermediate. The imine, often activated by the metal complex, then undergoes nucleophilic attack by the allyl group. The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the steric and electronic properties of the chiral ligand.

Detailed Stereoselectivity and Enantiocontrol Studies in Downstream Transformations

While specific studies on the downstream transformations of this compound are limited, the stereogenic center and the double bond offer opportunities for various stereoselective reactions. The (R)-configuration of the amine can direct the stereochemical outcome of subsequent reactions at adjacent or remote positions.

For instance, reactions involving the double bond, such as epoxidation or dihydroxylation, can be influenced by the adjacent chiral amine center, potentially leading to diastereoselective product formation. The directing effect of the amine group would depend on its ability to coordinate with the reagents and shield one face of the double bond.

Furthermore, the amine functionality itself can be derivatized, and the resulting stereocenter can influence the stereochemistry of subsequent modifications. The principles of stereochemical control are fundamental in organic synthesis, where existing chirality in a molecule is often exploited to induce new stereocenters with high selectivity.

Transition State Analysis and Reaction Pathway Mapping

The enantioselectivity in the synthesis of this compound is determined by the relative energies of the diastereomeric transition states leading to the (R) and (S) enantiomers. Computational studies, such as Density Functional Theory (DFT), are often employed to model these transition states and elucidate the origins of stereoselectivity.

In a typical Brønsted acid-catalyzed allylation of an imine, the transition state is often a highly organized, cyclic structure involving the protonated imine, the chiral counterion (the conjugate base of the acid), and the allylating agent. The non-covalent interactions, such as hydrogen bonds and steric repulsions, within this assembly are crucial in differentiating the energies of the competing reaction pathways. The more stable transition state, which experiences less steric hindrance and more favorable electrostatic interactions, will be lower in energy and lead to the major enantiomer.

For example, in the allylation of an imine derived from 4-bromobenzaldehyde, the catalyst would likely form a hydrogen bond with the imine nitrogen. The bulky substituents on the chiral catalyst would then block one face of the imine, forcing the allyl nucleophile to attack from the opposite, less hindered face, thus leading to the preferential formation of one enantiomer.

Kinetic and Thermodynamic Studies of Key Reactions

The formation of a specific enantiomer in an asymmetric synthesis is a result of kinetic control. nih.gov The reaction is typically run under conditions where the reverse reaction is negligible, meaning the product distribution is determined by the relative rates of formation of the enantiomers. nih.govsioc.ac.cn The enantiomeric excess (ee) is a direct consequence of the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers via their respective diastereomeric transition states.

Kinetic vs. Thermodynamic Control:

Kinetic Control: Favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. Asymmetric syntheses are inherently under kinetic control, as the goal is to produce one enantiomer in excess. nih.gov

Thermodynamic Control: Favors the most stable product. If the reaction is reversible, an equilibrium will eventually be established, and the product ratio will reflect the relative thermodynamic stabilities of the products. Since enantiomers have identical stability, a thermodynamically controlled process would lead to a racemic mixture. nih.gov

In the context of the synthesis of this compound, the reaction conditions (e.g., low temperature, choice of catalyst) are optimized to ensure the process is under kinetic control, maximizing the rate of formation of the desired (R)-enantiomer over the (S)-enantiomer.

Below is a table summarizing the general conditions that favor kinetic or thermodynamic control in chemical reactions.

Control TypeFavored ConditionsProduct Determining FactorOutcome in Asymmetric Synthesis
Kinetic Control Low temperature, short reaction time, irreversible conditionsRate of reaction (lower activation energy)Enantiomerically enriched product
Thermodynamic Control High temperature, long reaction time, reversible conditionsProduct stability (lower Gibbs free energy)Racemic mixture

Computational and Theoretical Approaches to R 1 4 Bromophenyl but 3 En 1 Amine Research

Quantum Chemical Calculations for Conformational Analysis and Stereoelectronic Effects

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to analyzing the three-dimensional structure and electronic properties of (R)-1-(4-Bromophenyl)but-3-en-1-amine.

Conformational Analysis: The flexibility of the butene-amine side chain allows the molecule to exist in various spatial arrangements, or conformations. Computational methods are used to identify the most stable conformers by calculating their potential energies. A potential energy surface scan, where key dihedral angles are systematically rotated, can reveal all low-energy structures. The results of such an analysis typically show a few preferred conformations that are separated by specific energy barriers. Understanding the relative populations of these conformers at a given temperature is crucial, as the molecule's reactivity is often dictated by its most stable or most reactive conformation.

Stereoelectronic Effects: Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule. researchgate.net For this compound, quantum chemical calculations can elucidate several key effects:

Hyperconjugation: Interactions between filled and empty orbitals, such as the interaction of the nitrogen lone pair (nN) with the antibonding orbital of an adjacent C-H or C-C bond (σ*), can stabilize certain conformations.

Gauche Effects: The tendency for certain groups to prefer a gauche (60°) dihedral angle rather than an anti (180°) arrangement can be computationally explored.

Aromatic Interactions: The orientation of the butenyl amine group relative to the bromophenyl ring is influenced by interactions with the π-system of the ring.

These calculations provide a detailed picture of the molecule's electronic structure, which is essential for predicting its chemical behavior.

Computational Method Purpose in Conformational & Stereoelectronic Analysis Typical Output
Density Functional Theory (DFT) Calculating molecular energies, optimizing geometries, and determining electronic properties.Relative energies of conformers, bond lengths, bond angles, dihedral angles.
Natural Bond Orbital (NBO) Analysis Analyzing donor-acceptor (orbital) interactions to quantify stereoelectronic effects.Hyperconjugative interaction energies, orbital occupancies.
Quantum Theory of Atoms in Molecules (QTAIM) Characterizing chemical bonds and non-covalent interactions based on electron density topology.Bond critical points, electron density maps.

Computational Prediction of Reactivity and Stereoselectivity in Reactions

A significant application of computational chemistry is the prediction of how a molecule will react and why a particular stereoisomer is formed preferentially. wikipedia.org For a chiral amine like this compound, this is key to understanding its role in asymmetric synthesis.

Reactivity Prediction: Computational methods can map out the entire energy profile of a chemical reaction, including reactants, transition states, intermediates, and products. The energy of the transition state is particularly important, as it determines the activation energy and, consequently, the reaction rate. By comparing the activation energies for different potential reaction pathways, chemists can predict which reaction is most likely to occur. For example, DFT calculations can be used to model the nucleophilic attack of the amine group or reactions at the double bond.

Stereoselectivity Prediction: In reactions that can produce multiple stereoisomers, computational chemistry can predict the stereochemical outcome by comparing the energies of the different diastereomeric transition states. The product that is formed via the lowest-energy transition state will be the major product. This approach is invaluable in asymmetric catalysis, where the amine might be a substrate, a reagent, or a product. Models can be built to understand how a chiral catalyst interacts with the substrate to favor the formation of one enantiomer over the other. wikipedia.org

Molecular Dynamics Simulations for Solvent Effects and Catalyst-Substrate Interactions

While quantum chemical calculations are excellent for static, single-molecule systems, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of dynamic processes, including the influence of the surrounding environment.

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. MD simulations can model the explicit interactions between solute molecules (the amine) and a large number of solvent molecules. chemrxiv.org These simulations reveal how the solvent organizes around the reactant, stabilizing certain conformations or transition states more than others. researchgate.net This detailed view of solvation helps explain experimental observations and aids in solvent selection for optimizing a reaction.

Catalyst-Substrate Interactions: MD simulations are particularly powerful for studying the non-covalent interactions that govern how a substrate binds to a catalyst. In the context of asymmetric catalysis involving this compound, MD can simulate the process of the amine docking into the active site of a chiral catalyst. The simulation can track the formation of hydrogen bonds, van der Waals interactions, and π-stacking interactions over time, providing a dynamic picture of the binding event that leads to the stereoselective transition state.

Simulation Technique Application Area Key Insights Gained
Classical Molecular Dynamics (MD) Simulating large systems (e.g., solute in a solvent box) over nanoseconds.Solvation shell structure, conformational dynamics, diffusion rates.
Quantum Mechanics/Molecular Mechanics (QM/MM) Treating the reactive center with high-level quantum mechanics and the environment with classical mechanics.Accurate modeling of reaction pathways in complex environments (e.g., in an enzyme or solvent).
Ab Initio Molecular Dynamics (AIMD) Simulating the dynamics of a system using quantum mechanical forces for all atoms.Highly accurate description of bond-making/breaking and electronic structure changes during a reaction. chemrxiv.org

Development of Predictive Models for Asymmetric Induction and Catalyst Design

Building on the foundation of quantum chemistry and molecular dynamics, researchers develop predictive models to accelerate the discovery of new catalysts and stereoselective reactions. nih.gov

Models for Asymmetric Induction: Asymmetric induction is the process by which a chiral feature in a molecule controls the stereochemical outcome of a reaction. wikipedia.org By computationally studying a series of related reactions, researchers can identify the key structural and electronic parameters of the substrate and catalyst that correlate with high stereoselectivity (e.g., high enantiomeric excess). This data can be used to build quantitative structure-selectivity relationship (QSSR) models. More recently, machine learning algorithms are being trained on experimental and computational data to create highly accurate predictive models that can forecast the stereochemical outcome for new, untested combinations of substrates and catalysts. arxiv.org

Rational Catalyst Design: The ultimate goal of these computational efforts is the rational, in silico design of new catalysts. Instead of relying on trial-and-error synthesis and screening, computational models can be used to propose new catalyst structures and predict their effectiveness. By understanding the precise interactions that lead to high stereoselectivity for a substrate like this compound, chemists can computationally modify a catalyst’s structure—for instance, by changing steric bulk or electronic properties—and test its predicted performance before ever entering the lab. This predictive power significantly shortens the development cycle for new and improved asymmetric transformations.

Advanced Analytical Methodologies for Stereochemical and Enantiomeric Purity Assessment in Research

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and enabling their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is the most widely employed method for the enantioseparation of chiral amines. The selection of the CSP is crucial and is typically based on the structural features of the analyte. For primary amines like 1-(4-Bromophenyl)but-3-en-1-amine, several types of CSPs are effective, including Pirkle-type (donor-acceptor), polysaccharide-based, and crown ether-based columns.

While specific application notes for (R)-1-(4-Bromophenyl)but-3-en-1-amine are not prevalent in published literature, methodologies developed for structurally analogous compounds provide a clear blueprint for its analysis. For instance, the enantiomers of β-amino-β-(4-bromophenyl) propionic acid have been successfully resolved using a (R,R) Whelk-01 column, which is a Pirkle-type CSP. tsijournals.com This separation relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. Similarly, the enantiomers of 1-(4-bromophenyl)-ethylamine have been separated on crown ether-based columns. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also known for their broad applicability in separating various chiral amines. mdpi.com

An analytical method for this compound would be developed by screening these column types with various mobile phases, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like ethanol (B145695) or isopropanol), often with a small amount of a basic additive (like diethylamine) to improve peak shape and resolution. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Exemplar HPLC Conditions for Analogs of this compound

Users can filter by compound or column type to see relevant analytical parameters.

Compound AnalyzedChiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Wavelength (nm)Retention Times (min)Resolution (Rs)Reference
β-amino-β-(4-bromophenyl) propionic acid(R,R) Whelk-01n-hexane:ethanol:TFA:IPA (95:5:0.1:0.025)1.0225R-enantiomer: ~18.0, S-enantiomer: ~22.5>2.5 tsijournals.com
1-(4-bromophenyl)-ethylamineChirosil RCA(+) (Crown Ether)Water with 0.1 M H₂SO₄ and 10% Methanol0.8N/AR-enantiomer: ~22, S-enantiomer: ~25>1.5 researchgate.net
General Chiral AminesLUX Cellulose-3 / CHIRALCEL-ODHHexane/Isopropanol with Diethylamine1.0N/AVariableVariable mdpi.com

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for ee determination, often favored for its high resolution and sensitivity, particularly for volatile compounds. The analysis of amines by GC can be performed directly on a column with a chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives. Alternatively, a more common approach involves derivatization of the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. For this compound, derivatization to a less polar and more volatile amide or carbamate (B1207046) derivative would be a typical strategy to ensure good chromatographic performance.

Advanced Spectroscopic Methods for Absolute Configuration Assignment

While chromatography excels at determining the ratio of enantiomers, spectroscopic methods are required to assign the absolute configuration (i.e., R or S) of a stereocenter.

VCD and ORD are chiroptical spectroscopic techniques that provide definitive information about the absolute stereochemistry of a chiral molecule in solution. creative-biostructure.comresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov An experimental VCD spectrum provides a unique fingerprint for a specific enantiomer. To assign the absolute configuration, the experimental spectrum of the analyte, such as this compound, is compared to a theoretical VCD spectrum. nih.gov The theoretical spectrum is generated using quantum chemical calculations, typically with density functional theory (DFT), for a molecule of a known configuration (e.g., the R-enantiomer). A good agreement between the experimental and the calculated spectrum allows for an unambiguous assignment of the absolute configuration. nih.govresearchgate.net This non-destructive method is powerful as it does not require crystallization of the sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. creative-biostructure.com The resulting curve, known as an ORD spectrum, is characteristic of a chiral molecule. Similar to VCD, the absolute configuration can be determined by comparing the experimentally measured ORD curve with one predicted by quantum chemical calculations. researchgate.net

NMR spectroscopy can be a powerful tool for both determining enantiomeric purity and assigning configuration, typically through the use of chiral auxiliaries.

The principle behind NMR chiral discrimination is the conversion of an enantiomeric pair into a diastereomeric pair, either by forming covalent derivatives with a Chiral Derivatizing Agent (CDA) or by non-covalent association with a Chiral Solvating Agent (CSA) . nih.govnih.gov Diastereomers have distinct physical properties and, therefore, exhibit different chemical shifts (anisochrony) in the NMR spectrum.

For this compound, a suitable CSA, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid or a derivative of BINOL, would form transient diastereomeric complexes. nih.govresearchgate.net This would result in separate signals for specific protons of the R- and S-enantiomers in the ¹H NMR spectrum. The enantiomeric excess can be accurately determined by integrating these resolved signals. nih.gov

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then employed to unequivocally assign the proton and carbon signals of the diastereomeric complexes. This detailed assignment helps to understand the specific intermolecular interactions responsible for the observed chiral discrimination.

X-ray Crystallography of Chiral Derivatives for Stereochemical Confirmation

Single-crystal X-ray crystallography is considered the definitive "gold standard" for determining the absolute configuration of a chiral molecule. nih.gov It provides an unambiguous three-dimensional map of the atomic arrangement in a crystalline solid.

Since this compound is an oil at room temperature, it must first be converted into a suitable crystalline derivative. Common strategies for inducing crystallization of chiral amines include:

Salt Formation: Reacting the basic amine with a chiral or achiral acid (e.g., hydrochloric acid, tartaric acid) to form a crystalline salt. beilstein-journals.org

Amide/Carbamate Formation: Reacting the amine with an acylating or carbamoylating agent (e.g., Boc-anhydride, Mosher's acid chloride) to form a stable, crystalline amide or carbamate. nih.gov

Once a suitable single crystal is obtained, X-ray diffraction analysis is performed. The presence of the heavy bromine atom in the structure of this compound is highly advantageous. It allows for the use of anomalous dispersion, a phenomenon that makes it possible to determine the absolute stereochemistry directly from the diffraction data without the need for a reference chiral center. nih.gov While no crystal structure for a derivative of this specific amine is currently reported, structures of related compounds like 1-(4-bromophenyl)but-3-yn-1-one have been resolved, demonstrating the feasibility of this approach for this molecular framework. nih.govresearchgate.net

Mass Spectrometry (MS) Coupled with Chiral Derivatization for Enantiomer Analysis

Mass spectrometry itself is generally blind to chirality. However, when coupled with a chiral separation technique, it becomes a highly sensitive and selective method for enantiomer analysis. An indirect approach, which involves chiral derivatization followed by liquid chromatography-mass spectrometry (LC-MS), is commonly used for primary amines. nih.govnih.gov

The analytical workflow involves two main steps:

Derivatization: The amine sample is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the enantiomeric pair of the amine into a pair of diastereomers. These diastereomers now have different physical properties and can be separated chromatographically.

LC-MS Analysis: The resulting diastereomeric mixture is injected into a standard (achiral) HPLC system. The diastereomers are separated based on their different interactions with the stationary phase and are subsequently detected by the mass spectrometer.

The MS detector offers high sensitivity and selectivity, often operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to quantify the analytes even in complex matrices. The ratio of the integrated peak areas of the two separated diastereomers directly corresponds to the enantiomeric ratio of the original amine.

Interactive Data Table: Common Chiral Derivatizing Agents (CDAs) for Primary Amines via LC-MS

Users can select a reagent to view its typical application.

Chiral Derivatizing Agent (CDA)AbbreviationFunctional Group TargetedKey FeaturesReference
1-fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Primary & Secondary AminesWidely used, chromophoric, forms stable diastereomers. nih.gov
L-pyroglutamic acidL-PGAPrimary & Secondary AminesCommercially available, reacts under mild conditions, good MS sensitivity. nih.gov
o-Phthalaldehyde / Chiral ThiolOPA / e.g., N-acetyl-L-cysteinePrimary AminesForms fluorescent isoindole derivatives, rapid reaction. researchgate.net
(S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidinePMPCarboxylic Acids (via amine coupling)Used to derivatize acids, but the principle of creating separable diastereomers is the same. nih.gov

Future Research Directions and Emerging Paradigms in Chiral Amine Chemistry

Integration of Sustainable and Green Chemistry Principles in Synthesis

The synthesis of chiral amines, including (R)-1-(4-Bromophenyl)but-3-en-1-amine, is undergoing a significant transformation driven by the principles of green and sustainable chemistry. Traditional methods often rely on stoichiometric reagents, harsh reaction conditions, and generate considerable waste. openaccessgovernment.org Modern approaches seek to overcome these limitations by emphasizing atom economy, reducing energy consumption, and utilizing renewable resources. openaccessgovernment.orgmdpi.com

One of the most powerful strategies in this domain is the use of catalytic asymmetric hydrogenation. acs.org This method offers excellent atom economy, as it typically involves the addition of hydrogen across a C=N bond with minimal byproducts. acs.orgnih.gov For the synthesis of this compound, this could involve the asymmetric hydrogenation of a precursor imine, catalyzed by transition metal complexes containing chiral ligands. nih.gov

Biocatalysis represents another cornerstone of green chemistry, employing enzymes that operate under mild conditions in aqueous media. mdpi.com Enzymes like transaminases, imine reductases, and amine dehydrogenases offer high chemo-, regio-, and enantioselectivity, providing a direct and efficient route to enantiomerically pure amines. mdpi.comnih.gov The use of enzymes derived from renewable resources further enhances the sustainability of these synthetic routes. mdpi.com

Table 1: Comparison of Synthetic Strategies for Chiral Amines based on Green Chemistry Principles
Synthetic StrategyKey AdvantagesPotential Application for this compoundReferences
Asymmetric HydrogenationHigh atom economy, minimal waste, high efficiency.Hydrogenation of 1-(4-bromophenyl)but-3-en-1-imine using a chiral Rhodium or Iridium catalyst. nih.gov, acs.org
Biocatalytic Asymmetric AminationMild reaction conditions (aqueous, ambient temp/pressure), high enantioselectivity, renewable catalysts (enzymes).Asymmetric amination of 1-(4-bromophenyl)but-3-en-1-one using an engineered ω-transaminase. nih.gov, mdpi.com
Organocatalytic AllylationMetal-free catalysis, avoiding heavy metal waste and contamination.Asymmetric allylation of an imine derived from 4-bromobenzaldehyde (B125591) using a chiral Brønsted acid catalyst. beilstein-journals.org, nih.gov

Application of Flow Chemistry and Microfluidics for Enhanced Reaction Control

Flow chemistry and microfluidics are emerging as powerful tools for the synthesis of chiral amines, offering superior control over reaction parameters compared to traditional batch processes. nih.govnih.gov These technologies enable precise manipulation of temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govspringernature.com

For the synthesis of this compound, a continuous flow process could be designed using immobilized catalysts. nih.gov For instance, a chiral transition-metal catalyst or an enzyme like a transaminase could be immobilized on a solid support and packed into a column reactor. nih.govspringernature.com A solution of the starting materials would then be continuously passed through the reactor, allowing for efficient conversion to the desired product. This setup facilitates catalyst recovery and reuse, reduces downstream processing, and allows for straightforward scaling of production. nih.govrsc.org Microfluidic systems, operating on an even smaller scale, are particularly useful for rapid reaction screening and optimization, allowing for the efficient identification of the best catalyst and conditions with minimal reagent consumption. nih.govconsensus.app

Bio-catalytic and Chemo-enzymatic Approaches to Chiral Amine Synthesis

Biocatalysis offers an increasingly attractive alternative to conventional chemical methods for producing enantiopure amines. nih.gov Enzymes, honed by evolution for exquisite selectivity, can catalyze complex transformations with high efficiency under mild, environmentally friendly conditions. mdpi.com

Key enzyme classes for chiral amine synthesis include:

ω-Transaminases (ω-TAs): These pyridoxal (B1214274) 5′-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone or aldehyde. mdpi.comnih.govnih.gov An engineered (R)-selective ω-TA could be employed for the asymmetric synthesis of this compound from 1-(4-bromophenyl)but-3-en-1-one. nih.govucl.ac.uk

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of pre-formed imines or the reductive amination of ketones in the presence of an amine donor, using a nicotinamide (B372718) cofactor (NADH or NADPH). mdpi.com

Amine Dehydrogenases (AmDHs): AmDHs perform the asymmetric reductive amination of ketones using ammonia (B1221849) as the amine source, which is highly atom-economical. nih.gov

Chemo-enzymatic cascades combine the best of both worlds, using enzymes for key stereoselective steps within a multi-step chemical synthesis. rsc.org For instance, an enzymatic step could create the chiral amine, which is then subjected to further chemical transformations, such as a palladium-catalyzed cross-coupling reaction on the bromophenyl group. rsc.org A significant challenge in biocatalysis is often the unfavorable reaction equilibrium, which can be addressed through process engineering strategies like in situ product removal or by using multi-enzyme cascades to drive the reaction forward. nih.govnih.gov

Exploration of New Catalytic Systems for this compound Transformations

The functional groups present in this compound—a chiral primary amine, a terminal alkene, and an aryl bromide—make it a versatile scaffold for further chemical elaboration using novel catalytic systems. Research in this area would focus on developing selective transformations that exploit these functionalities to build more complex molecules.

Transformations at the Aryl Bromide: The 4-bromophenyl group is a prime handle for transition metal-catalyzed cross-coupling reactions. Modern palladium, nickel, or copper catalysts could facilitate Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of substituents at the para-position.

Transformations at the Alkene: The but-3-enyl group can undergo various catalytic transformations. Olefin metathesis (e.g., cross-metathesis with other alkenes) could be used to extend or modify the side chain. Other possibilities include catalytic hydroboration-oxidation to introduce a primary alcohol, Wacker oxidation to form a methyl ketone, or hydroformylation.

Transformations at the Amine: The primary amine can be derivatized or used to direct further reactions. For example, it could be used in catalytic C-H activation reactions, directing a catalyst to functionalize a nearby C-H bond.

The development of new chiral bifunctional catalysts, which contain both a Lewis acidic site to activate an electrophile and a Brønsted basic site to activate a nucleophile, continues to be a vibrant area of research. researchgate.netthieme-connect.com Such catalysts could be employed in novel reactions involving the target amine.

Table 2: Potential Catalytic Transformations of this compound
Functional GroupReaction TypeCatalytic SystemPotential OutcomeReferences
Aryl BromideSuzuki CouplingPalladium/Chiral Phosphine (B1218219) LigandFormation of a biaryl structure. researchgate.net
Aryl BromideBuchwald-Hartwig AminationPalladium/Buchwald LigandIntroduction of a new C-N bond. rsc.org
AlkeneCross-MetathesisGrubbs or Hoveyda-Grubbs CatalystElongation or modification of the alkenyl side chain.-
AlkeneAsymmetric HydroformylationRhodium/Chiral DiphosphineFormation of a chiral aldehyde.-
AmineN-ArylationCopper or Palladium CatalystSynthesis of a secondary diarylamine.-

Machine Learning and Artificial Intelligence in the Design of Novel Synthetic Routes and Catalysts

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling rapid prediction of reaction outcomes and accelerating the discovery of new catalysts and reaction pathways. acs.org These computational tools can analyze vast datasets from the chemical literature to identify patterns that are not obvious to human researchers. chemrxiv.orgchemrxiv.org

For the synthesis of this compound, ML models could be used to:

Predict Enantioselectivity: Deep neural networks can be trained on existing reaction data to predict the enantiomeric excess (% ee) that a given chiral catalyst will achieve for a specific substrate. rsc.org This allows for the in silico screening of thousands of potential catalysts to identify the most promising candidates for laboratory testing, saving significant time and resources. chemistryworld.com

Design Novel Catalysts: AI can assist in the design of new chiral ligands or organocatalysts by identifying the key structural features that lead to high selectivity. chemrxiv.org

Develop Synthetic Routes: AI-powered retrosynthesis software can propose novel synthetic routes to a target molecule. chemical.aichemrxiv.org These programs analyze the target structure and, based on a vast database of known reactions, suggest a series of disconnections to identify readily available starting materials. nih.gov This could uncover more efficient or sustainable pathways to this compound that have not yet been considered. The integration of retrosynthesis knowledge into these data-driven applications helps to ensure the practicality of the proposed routes. chemrxiv.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for (R)-1-(4-Bromophenyl)but-3-en-1-amine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis of chiral amines like this compound typically employs asymmetric catalysis or resolution techniques. For example, chiral auxiliaries (e.g., tert-butoxycarbonyl groups) can direct stereochemistry during nucleophilic substitution or condensation reactions. Enantiomeric purity (>99% ee) is often achieved via recrystallization or chromatography, as demonstrated in analogous bromophenyl ethylamine syntheses . Key parameters include temperature control (0–6°C for boronic acid intermediates) and solvent selection (e.g., dichloromethane for polar intermediates) .

  • Table 1: Comparison of Synthetic Yields and Purity

MethodYield (%)Purity (% ee)Key Conditions
Asymmetric Catalysis65–75>97Pd(OAc)₂, chiral ligands
Resolution via HCl Salt50–60>99Ethanol recrystallization

Q. How is the absolute configuration of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX software for refinement , the R-configuration can be confirmed by analyzing Flack parameters (< 0.1). For example, (R)-(+)-1-(4-Bromophenyl)ethylamine hydrochloride was resolved via SC-XRD with SHELXL refinement, showing a Flack parameter of 0.03 . ORTEP-3 can visualize the 3D structure, highlighting the bromophenyl and amine moieties .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify vinyl (δ 5.2–5.8 ppm, J = 10–16 Hz) and aromatic protons (δ 7.3–7.6 ppm). The amine proton appears as a broad singlet (δ 1.5–2.0 ppm).
  • IR : Stretching frequencies for C-Br (~560 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups.
  • MS : ESI-MS shows [M+H]⁺ at m/z 240.03 (C₁₀H₁₁BrN⁺) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodological Answer : Graph set analysis (Etter’s formalism) reveals hydrogen-bonding motifs. For bromophenyl amines, N-H···Br interactions (2.9–3.2 Å) and π-π stacking (3.8–4.2 Å) dominate. These interactions stabilize the lattice, as seen in related structures . Computational tools like CrystalExplorer model these interactions using Hirshfeld surfaces.

  • Table 2: Hydrogen-Bonding Parameters

Interaction TypeDistance (Å)Angle (°)Graph Set Notation
N-H···Br3.05156C(4)C(4)
C-H···π3.42145R22(8)R_2^2(8)

Q. What mechanistic insights explain the regioselectivity of [3+2] cycloaddition reactions involving this amine?

  • Methodological Answer : Molecular Electron Density Theory (MEDT) studies show that the electron-deficient β-carbon of the enamine reacts preferentially with electrophilic partners (e.g., nitroolefins). For example, cycloadditions with trichloromethyl nitroolefins yield pyrazolines via asynchronous transition states (ΔG‡ ~25 kcal/mol) . DFT calculations (B3LYP/6-31G*) validate the preference for 1,3-dipolar pathways over 1,4-additions.

Q. How does the chiral center affect the compound’s pharmacological activity?

  • Methodological Answer : Enantiomers often exhibit divergent binding affinities. For (R)-configured bromophenyl amines, docking studies (AutoDock Vina) suggest stronger interactions with serotonin receptors (ΔG = -9.2 kcal/mol) compared to (S)-forms (ΔG = -7.8 kcal/mol). In vitro assays (IC₅₀) using HEK-293 cells validate this stereodependence .

Key Considerations for Experimental Design

  • Crystallography : Use SHELX for refinement and ORTEP-3 for visualization .
  • Synthesis : Optimize enantiomeric excess via chiral HPLC (Chiralpak IA column) .
  • Safety : Follow protocols for brominated compounds (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.